2-Amino-2-(4-hydroxyphenyl)propanoic acid

Descripción general

Descripción

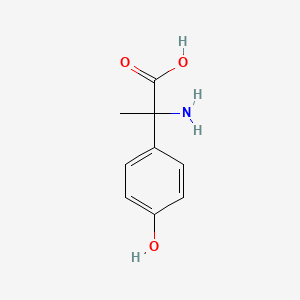

“2-Amino-2-(4-hydroxyphenyl)propanoic acid” is also known as “2-(4-hydroxyphenyl)alanine hydrochloride”. It has a molecular weight of 217.65 and is a powder at room temperature . The IUPAC name is “2-(4-hydroxyphenyl)alanine hydrochloride” and the InChI code is "1S/C9H11NO3.ClH/c1-9(10,8(12)13)6-2-4-7(11)5-3-6;/h2-5,11H,10H2,1H3,(H,12,13);1H" .

Molecular Structure Analysis

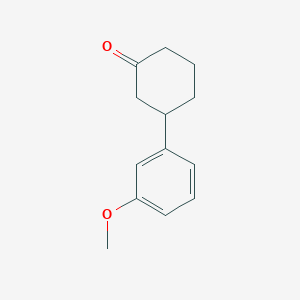

The molecular structure of “this compound” consists of an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group) .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature. It has a molecular weight of 217.65 . The compound’s solubility in water and other physical and chemical properties are not specified in the search results.Aplicaciones Científicas De Investigación

Asymmetric Synthesis

A study by Monclus et al. (1995) describes the asymmetric synthesis of derivatives of 2-amino-2-(4-hydroxyphenyl)propanoic acid, focusing on fluorinated l-tyrosine and meta-l-tyrosines. This research demonstrates the compound's significance in the synthesis of specialized amino acids, highlighting its utility in organic chemistry and pharmaceutical research (Monclus, Masson, & Luxen, 1995).

Polymer Modification

Aly and El-Mohdy (2015) investigated the modification of polyvinyl alcohol/acrylic acid hydrogels using various amine compounds, including this compound. This study showcases the potential of this compound in enhancing the properties of polymers, which could have implications for medical and industrial applications (Aly & El-Mohdy, 2015).

Computational Peptidology

Flores-Holguín et al. (2019) conducted a study using conceptual density functional theory to analyze the chemical reactivity of antifungal tripeptides, including a derivative of this compound. This research illustrates the compound's role in the computational study of peptides, contributing to drug design and molecular biology (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Chromatography Studies

Han et al. (2008) explored the effect of mobile phase composition on Henry's constants of various amino acids, including this compound, in chromatography. This indicates the compound's relevance in analytical chemistry, particularly in understanding the separation processes of amino acids (Han, Yoo, Jo, Yi, & Mun, 2008).

Antioxidant and Anti-Inflammatory Studies

Subudhi and Sahoo (2011) synthesized novel derivatives of this compound, evaluating their antioxidant and anti-inflammatory activities. This research highlights the compound's potential in the development of new therapeutic agents (Subudhi & Sahoo, 2011).

Mecanismo De Acción

Target of Action

2-Amino-2-(4-hydroxyphenyl)propanoic acid, also known as Tyrosine , is one of the 20 standard amino acids used by cells to synthesize proteins . It plays a crucial role in various biological processes due to its phenol functionality .

Mode of Action

Tyrosine’s hydroxy group can form an ester linkage, particularly with phosphate . Phosphate groups are transferred to tyrosine residues by protein kinases, which is a type of post-translational modification . This phosphorylation process is part of signal transduction processes .

Biochemical Pathways

Tyrosine is involved in several biochemical pathways. Its phosphorylation creates a negative charge on its ends, which is greater than the negative charge of the only negatively charged aspartic and glutamic acids . This property is useful for more reliable protein-protein interactions through phosphotyrosine .

Result of Action

The phosphorylation of tyrosine residues results in proteins that are part of signal transduction processes . This can lead to various cellular responses, including cell growth, differentiation, and metabolism.

Propiedades

IUPAC Name |

2-amino-2-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-9(10,8(12)13)6-2-4-7(11)5-3-6/h2-5,11H,10H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIPIPFJHGBKTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

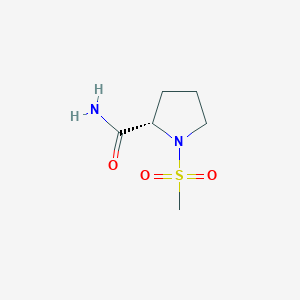

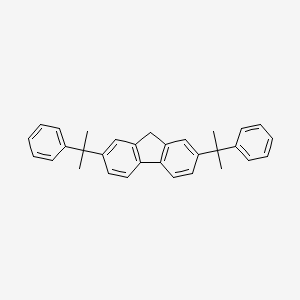

![(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B3109195.png)

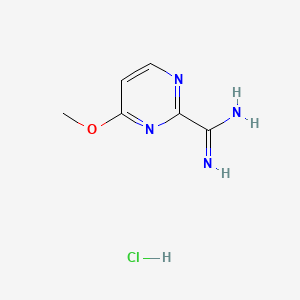

![2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate](/img/structure/B3109196.png)

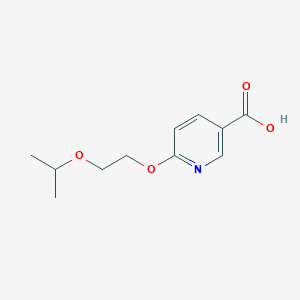

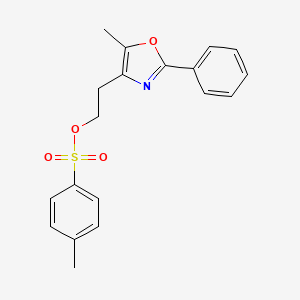

![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B3109200.png)

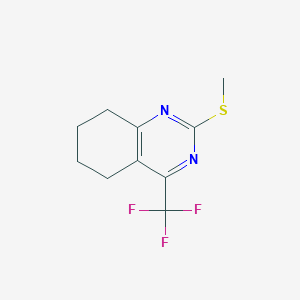

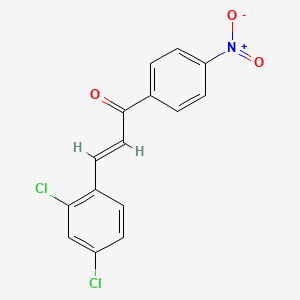

![1-[2-(tert-Butylamino)-5-nitrophenyl]ethanone](/img/structure/B3109270.png)